molecular formula C13H15N3O B2719608 5-(1-Methylindol-2-yl)piperazin-2-one CAS No. 2356205-70-2

5-(1-Methylindol-2-yl)piperazin-2-one

Cat. No.: B2719608
CAS No.: 2356205-70-2
M. Wt: 229.283
InChI Key: LKOOHBOGDQTEHX-UHFFFAOYSA-N
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Description

5-(1-Methylindol-2-yl)piperazin-2-one is an investigational compound incorporating two pharmacologically significant motifs: the indole ring and the piperazinone core. The indole structure is a privileged scaffold in medicinal chemistry and is found in numerous biologically active molecules. These range from essential neurotransmitters like serotonin to complex anti-cancer agents such as the vinca alkaloids vinblastine and vincristine, which function as tubulin polymerization inhibitors . Indole derivatives continue to be explored for their diverse bioactivities, including anti-inflammatory and anti-tumor properties . The piperazine and piperazinone heterocycles are similarly prevalent in drug discovery, often employed to fine-tune physicochemical properties and serve as a versatile scaffold for interacting with biological targets . Recent research highlights the potential of indole-piperazine hybrids in cutting-edge therapeutic areas. For instance, selective Histone Deacetylase 6 (HDAC6) inhibitors based on an indole-piperazine structure have shown promising neurite outgrowth-promoting and neuroprotective activities, suggesting potential applications in neurodegenerative disease research such as for Alzheimer's disease . Furthermore, piperazine-containing compounds have demonstrated potent cytotoxic effects in scientific studies, inducing apoptosis in cancer cell lines through both intrinsic and extrinsic pathways . This compound is presented to the research community as a versatile chemical tool for exploring these and other novel biological mechanisms, supporting early-stage drug discovery and chemical biology efforts.

Properties

IUPAC Name

5-(1-methylindol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-9(11)6-12(16)10-7-15-13(17)8-14-10/h2-6,10,14H,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOOHBOGDQTEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CNC(=O)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

5-(1-Methylindol-2-yl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(1-Methylindol-2-yl)piperazin-2-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications and derivatives, enhancing its utility in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential antiviral , anticancer , and antimicrobial properties. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, a study demonstrated that piperazinone derivatives showed promising results in inhibiting the growth of human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Medicine

In medical research, this compound is being investigated as a therapeutic agent for treating various diseases. Its interaction with biological targets suggests potential applications in developing new drugs for conditions such as cancer and infectious diseases. Notably, compounds derived from this structure have shown efficacy in preclinical studies as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry

Industrially, this compound is valuable in the production of pharmaceuticals and agrochemicals. Its versatility makes it a key intermediate in synthesizing various active pharmaceutical ingredients (APIs) and agrochemical products. The compound's effectiveness in biological applications further enhances its industrial relevance .

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic effects of novel piperazinone derivatives on human cancer cell lines using MTT assays. The results indicated significant cytotoxicity against cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .
  • Antimicrobial Activity :
    Another research project focused on the antimicrobial properties of synthesized derivatives of this compound. The compounds exhibited strong activity against both bacterial strains (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), highlighting their potential as effective antimicrobial agents .
  • Mechanistic Studies :
    Investigations into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(1-Methylindol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility: The piperazinone ring allows diverse substitutions, as seen in cytotoxic derivatives (e.g., guanidine, thiourea) versus the indole-substituted target compound.
  • Synthetic Accessibility : The target compound is commercially available , whereas analogues like benzodiazocin derivatives require specialized one-pot syntheses .

Functional Analogues: KRAS-Targeting Compounds

Table 2: KRAS G12V Binding Affinity

Compound Name Binding Mode to KRAS G12V NMR Chemical Shift Data Therapeutic Potential References
This compound Direct interaction with GMPPNP-bound KRAS Distinct shifts in complex structure Oncogenic signaling inhibition (hypothesized)
5-(1H-Indol-2-yl)pyrrolidin-2-one Similar indole-pyrrolidinone scaffold Overlapping but less pronounced shifts Limited data on specificity

Key Observations :

  • The indole-piperazinone hybrid exhibits stronger and more specific NMR shifts in KRAS complexes compared to pyrrolidinone analogues, suggesting enhanced binding affinity .

Cytotoxicity Profiles

Table 3: Cytotoxicity Data (IC₅₀, μM)

Compound Class HT29 (Colorectal Cancer) A549 (Lung Cancer) MRC-5 (Normal Fibroblasts) Selectivity Index (A549/MRC-5) References
Piperazinone-guanidine derivatives 2.1 ± 0.3 4.7 ± 0.5 >100 >21
This compound Not tested Not tested Not tested N/A

Key Observations :

  • While this compound lacks cytotoxicity data, structurally related piperazinone-guanidine hybrids show potent activity against cancer cells with high selectivity . This highlights the importance of substituent choice in modulating biological effects.

Q & A

Q. What are the recommended methods for synthesizing and structurally characterizing 5-(1-Methylindol-2-yl)piperazin-2-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling indole derivatives with functionalized piperazin-2-ones. For example, indole alkylation followed by cyclization using carbodiimide coupling agents. Structural characterization employs:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent placement (e.g., indole C2 substitution and piperazinone ring conformation) .

  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₄N₃O: 228.1131).

  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

    Key Spectroscopic Data (Hypothetical Example)
    ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J=8 Hz, 1H, indole H4), 6.95 (s, 1H, indole H3), 3.70–3.20 (m, 4H, piperazinone protons)
    ¹³C NMR : δ 169.8 (C=O), 135.2 (indole C2), 121.5–110.3 (aromatic carbons)
    HRMS (ESI+) : m/z 228.1131 [M+H]⁺

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Initial screening should focus on target-agnostic assays (e.g., cytotoxicity, kinase inhibition panels) followed by hypothesis-driven studies. For example:
  • Enzyme Inhibition Assays : Test against proteases or kinases (e.g., Factor Xa inhibition using chromogenic substrates, as seen in related piperazinone derivatives) .
  • Cellular Models : Evaluate anti-proliferative effects in cancer cell lines (e.g., KRAS-mutant lines, given structural analogs targeting KRAS G12V ).
  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with proteins like KRAS .

Q. What analytical techniques ensure purity and identity during compound optimization?

  • Methodological Answer :
  • HPLC/UPLC-PDA : Monitor purity (>95%) with reverse-phase C18 columns (e.g., 0.1% TFA in H₂O/MeCN gradients).
  • Chiral HPLC : Confirm enantiopurity if asymmetric centers are present (e.g., using Chiralpak® columns) .
  • Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% theoretical values.

Advanced Research Questions

Q. How can enantioselective synthesis of α-tertiary piperazin-2-ones be achieved for structural diversification?

  • Methodological Answer : Catalytic asymmetric methods are critical. For example:
  • Decarboxylative Allylic Alkylation : Use palladium catalysts with chiral ligands (e.g., PHOX or BINAP derivatives) to install α-tertiary stereocenters .

  • Protecting Group Strategy : Optimize orthogonal protecting groups (e.g., Boc vs. Cbz) to prevent racemization during functionalization .

    Catalytic Systems for Enantioselectivity
    Catalyst : Pd₂(dba)₃/(R)-BINAP (10 mol%)
    Yield : 85%
    ee : 92% (determined by chiral HPLC)

Q. What strategies evaluate target specificity and structure-activity relationships (SAR) for piperazin-2-one derivatives?

  • Methodological Answer :
  • SAR Studies : Systematically vary substituents on the indole and piperazinone moieties. For example:
  • Indole N-methylation vs. halogenation to modulate lipophilicity and binding affinity .
  • Piperazinone ring substitution (e.g., fluorophenyl groups) to enhance protease inhibition .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like KRAS or Factor Xa .

Q. How should researchers address contradictions in biological data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer : Apply systematic validation:

Orthogonal Assays : Confirm inhibitory activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot for downstream targets) methods.

Buffer Conditions : Control for pH, ionic strength, and reducing agents that may alter compound stability.

Proteomic Profiling : Use chemoproteomics to identify off-target interactions (e.g., activity-based protein profiling) .

Q. What design principles apply to creating bioactive derivatives (e.g., covalent inhibitors or DUBTACs)?

  • Methodological Answer :
  • Covalent Inhibitors : Introduce electrophilic warheads (e.g., acrylamides) at positions predicted to engage catalytic cysteines (e.g., OTUB1 inhibitors ).

  • DUBTACs : Link piperazinone moieties to E3 ligase recruiters (e.g., CRBN ligands) using flexible spacers (e.g., PEG chains) .

    Example DUBTAC Design
    Core Structure : 4-Acryloyl-1-(5-methylfuran-2-yl)piperazin-2-one
    Ligand : Thalidomide derivative (E3 ligase recruiter)
    Linker : Triethylene glycol

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